3-Methoxyacrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

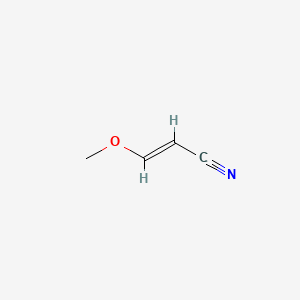

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-methoxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCRTSDORDQHRO-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxyacrylonitrile: Properties, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methoxyacrylonitrile, a versatile reagent in organic synthesis, with a particular focus on its relevance to pharmaceutical development. From its fundamental chemical and physical properties to its synthesis and key applications, this document serves as a technical resource for scientists leveraging this compound in their research.

Core Properties of this compound

This compound, also known as 3-methoxy-2-propenenitrile, is a clear, slightly yellow liquid.[1] Its unique molecular structure, featuring a methoxy group conjugated with a nitrile function, makes it a valuable building block in the synthesis of various heterocyclic compounds.

Chemical Identifier:

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| Boiling Point | 189 °C | [1] |

| Density | 0.99 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.455 | [1] |

Note: Some sources report a melting point of 76°C, which is unusually high for a small molecule of this type and may be inaccurate.

Spectroscopic Data for Characterization:

For unequivocal identification, the following spectroscopic data are characteristic of this compound:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a sharp, strong absorption band around 2242 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[3][4] Other significant peaks include those corresponding to C-H bonds in the range of 3100-2930 cm⁻¹ and C=C stretching.[3]

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of this compound (83.09). The fragmentation pattern would likely involve the loss of the methoxy group or other small neutral molecules.[5][6][7][8][9]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of acrylonitrile with methanol.[1] While specific, detailed peer-reviewed protocols are not abundant, the general transformation is understood to proceed via a base-catalyzed addition of methanol to the double bond of acrylonitrile, followed by elimination. Advanced methods, such as continuous flow technology, are employed to enhance the efficiency and safety of this process.[1]

Below is a generalized workflow for the synthesis of this compound. The causality behind the choice of reagents and conditions is critical for a successful and safe reaction.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol Insights (Based on General Principles):

-

Reaction Setup: The reaction is typically carried out in a suitable solvent, often an excess of methanol, to which a basic catalyst is added.

-

Catalyst Selection: A strong base, such as sodium methoxide, is often used to deprotonate methanol, forming the methoxide nucleophile required for the addition to acrylonitrile. The choice of a strong base is crucial for driving the reaction forward.

-

Controlled Addition: Acrylonitrile is usually added slowly to the reaction mixture to control the exothermic nature of the reaction and prevent polymerization of acrylonitrile.

-

Temperature Control: Maintaining an optimal temperature is key to balancing the reaction rate and minimizing side reactions.

-

Work-up and Purification: After the reaction is complete, the basic catalyst is neutralized with an acid. The resulting salt is typically removed by filtration. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Pharmaceutical Synthesis

A primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of pyrazole-based compounds.[1] One notable example is its use in the production of 5-amino-1-hydroxyethylpyrazole, a precursor to the cephalosporin antibiotic, cefoselis sulfate.[1]

The synthesis of the pyrazole ring involves a cyclocondensation reaction between this compound and a hydrazine derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 8. uni-saarland.de [uni-saarland.de]

- 9. youtube.com [youtube.com]

A Technical Guide to (E)-3-methoxyprop-2-enenitrile: Synthesis, Properties, and Applications

Abstract

(E)-3-methoxyprop-2-enenitrile, a key organic intermediate, holds significant value in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of its chemical identity, structural characteristics, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical applications as a building block in drug development and outlines essential safety and handling procedures for laboratory and industrial settings. This document serves as a comprehensive technical resource for professionals engaged in chemical synthesis and pharmaceutical research.

Nomenclature and Structure Elucidation

The compound is systematically identified under IUPAC nomenclature, which is crucial for unambiguous communication in scientific literature and regulatory documentation.

IUPAC Name and Synonyms

The formal IUPAC name for the molecule is (E)-3-methoxyprop-2-enenitrile .[1] This name precisely describes its molecular structure: a three-carbon "prop" chain with a nitrile group (C≡N) at position 1, a double bond starting at position 2 ("-2-en"), and a methoxy group (-OCH₃) at position 3. The "(E)" prefix specifies the stereochemistry around the double bond.

Common synonyms for this compound include:

The compound is often sold as a mixture of (E) and (Z) isomers.[4]

Chemical Structure and Stereochemistry

The chemical formula for (E)-3-methoxyprop-2-enenitrile is C₄H₅NO.[5] The structure features a conjugated system comprising a nitrile group and a methoxy-substituted alkene.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the C2=C3 double bond:

-

At Carbon-2: The nitrile group (-CN) has a higher priority than the hydrogen atom.

-

At Carbon-3: The methoxy group (-OCH₃) has a higher priority than the hydrogen atom.

In the (E) isomer, from the German entgegen for "opposite," the two higher-priority groups (-CN and -OCH₃) are located on opposite sides of the double bond. This is also referred to as the trans configuration.

Figure 1: Chemical structure of (E)-3-methoxyprop-2-enenitrile.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its application in synthesis, purification, and formulation.

Physical Properties

(E)-3-methoxyprop-2-enenitrile is typically a clear, slightly yellow liquid at room temperature.[2] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO | [4][5] |

| Molecular Weight | 83.09 g/mol | [1] |

| CAS Number | 69194-03-2 (for E-isomer) | [3] |

| 60838-50-8 (for mixture of isomers) | [2][4] | |

| Density | 0.94 - 0.99 g/cm³ at 20-25 °C | [5][6] |

| Refractive Index (n20/D) | ~1.455 | [6] |

| Flash Point | 76 °C (169 °F) - closed cup | [7] |

| Topological Polar Surface Area | 33 Ų | [1] |

Spectroscopic Data

While detailed spectra are experiment-specific, the expected spectroscopic signatures are as follows:

-

¹H NMR: Protons on the double bond (vinylic protons) would appear as doublets, with a large coupling constant (J-value) characteristic of a trans configuration. Signals for the methoxy (-OCH₃) protons would appear as a singlet in the upfield region.

-

¹³C NMR: Resonances for the nitrile carbon, the two olefinic carbons, and the methoxy carbon would be observed. The nitrile carbon signal is typically found in the 115-120 ppm range.

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A strong band around 1600-1680 cm⁻¹ would correspond to the C=C double bond stretch.

Synthesis and Manufacturing

The industrial production of this compound is a well-established process, valued for its efficiency and scalability.

Primary Synthesis Route

The most common synthesis involves the reaction of acrylonitrile with methanol.[2] A more specific route for the (E)-isomer involves the reaction of trans-β-chloroacrylonitrile with sodium methoxide.[8] This nucleophilic substitution reaction is efficient and yields the desired stereoisomer.

Figure 2: General workflow for the synthesis of (E)-3-methoxyprop-2-enenitrile.

Manufacturing Insights

From a process chemistry perspective, the choice of base and solvent is critical. Sodium methoxide is a logical choice as it serves as both the nucleophile source and a strong base, minimizing the introduction of other ions. Methanol is the ideal solvent as it is one of the reactants. Advanced continuous flow technology can be utilized to improve the safety and efficiency of this synthesis, particularly when managing reaction temperature and pressure.[2] China is a major global supplier and manufacturer of this compound.[5]

Applications in Research and Drug Development

The chemical reactivity of (E)-3-methoxyprop-2-enenitrile makes it a versatile building block for synthesizing more complex heterocyclic compounds, which are prevalent in medicinal chemistry.

Key Pharmaceutical Intermediate

A primary application of this compound is in the synthesis of pyrazole derivatives. Specifically, it is a precursor to 5-amino-1-hydroxyethylpyrazole, which is a key intermediate in the production of Cefoselis sulfate.[2] Cefoselis is a fourth-generation cephalosporin antibiotic. This role underscores the compound's importance in the pharmaceutical supply chain for developing antibacterial agents.[2]

Versatility in Organic Synthesis

Beyond its use for Cefoselis, the molecule serves as a precursor for other valuable intermediates, such as 3-aminoacrylonitrile.[2] The conjugated system and multiple reactive sites (nitrile, alkene) allow it to participate in a variety of chemical transformations, including cycloadditions and Michael additions, making it a valuable tool for medicinal chemists creating libraries of biologically active compounds.[2] The growing demand in the pharmaceutical sector is expected to drive the market for this compound.[2]

Safety, Handling, and Regulatory Information

Proper handling of (E)-3-methoxyprop-2-enenitrile is imperative due to its hazard profile. All protocols must be conducted in accordance with institutional safety guidelines and the product's Safety Data Sheet (SDS).

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards.[1]

| Hazard Class | GHS Code | Signal Word | Description |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Recommended Handling Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended for splash-prone operations.[9][10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[9][10] Inspect gloves for integrity before use.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

References

- PubChem. (E)-3-(2-methoxyphenyl)-2-methylprop-2-enenitrile | C11H11NO | CID 177707827. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Synthesis. (2025-03-01).

- LookChem. Spotlight on (2E)-3-Methoxyprop-2-Enenitrile: Sourcing Criteria and Market Realities.

- National Center for Biotechnology Information. This compound | C4H5NO | CID 5324713. PubChem.

- PubChem. (E)-3-cyclohexyl-3-methoxyprop-2-enenitrile | C10H15NO. PubChem.

- PubChem. (E)-3-methoxy-3-(3-nitrophenyl)prop-2-enenitrile | C10H8N2O3. PubChem.

- PubChem. (E)-3-methoxy-2-(4-methoxyphenyl)prop-2-enenitrile | C11H11NO2. PubChem.

- Methylamine Supplier. (2E)-3-(4-Methoxyphenyl)Prop-2-Enenitrile.

- Kuujia. Cas no 69194-03-2 ((2E)-3-methoxyprop-2-enenitrile).

- MOLBASE. 3-methoxyprop-2-enenitrile|69194-03-2. Encyclopedia - MOLBASE.

- National Center for Biotechnology Information. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032. PubChem.

- Methylamine Supplier. 3-Methoxyprop-2-Enenitrile.

- eBay. This compound (Mixture of Isomers), 98.5%, 100ml. eBay.

- Methylamine Supplier. 3,3-Dimethoxyprop-2-Enenitrile.

- PubChem. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667. PubChem.

- MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022-04-28).

- ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). ScenTree.

Sources

- 1. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 69194-03-2((2E)-3-methoxyprop-2-enenitrile) | Kuujia.com [kuujia.com]

- 4. scbt.com [scbt.com]

- 5. (2E)-3-Methoxyprop-2-Enenitrile Supplier in China [nj-finechem.com]

- 6. This compound | 60838-50-8 [chemicalbook.com]

- 7. This compound (Mixture of Isomers), 98.5%, 100ml | eBay [ebay.com]

- 8. 3-methoxyprop-2-enenitrile|69194-03-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Physical properties of 3-Methoxyacrylonitrile (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Methoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of this compound (CAS No: 60838-50-8), a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The primary focus is on its boiling point and density, critical parameters for process design, reaction optimization, and safety assessments in a laboratory and industrial setting. This document outlines authoritative data for these properties and furnishes detailed, field-proven experimental protocols for their verification. The methodologies are presented with an emphasis on the underlying scientific principles to ensure accuracy, precision, and reproducibility, reflecting a commitment to scientific integrity.

Introduction to this compound

This compound, also known as 3-methoxy-2-propenenitrile, is a versatile organic compound with the linear formula CH₃OCH=CHCN. It typically presents as a clear, slightly yellow liquid.[1] Its chemical structure, featuring a nitrile group, a carbon-carbon double bond, and a methoxy group, makes it a valuable precursor in organic synthesis. Notably, it serves as a crucial intermediate in the production of pharmaceuticals, including the cephalosporin antibiotic cefoselis sulfate, and other biologically active substances. An accurate understanding of its physical properties is paramount for professionals in drug development and chemical synthesis, as these parameters directly influence reaction kinetics, purification processes (like distillation), and material handling protocols.

Physicochemical Properties Summary

The fundamental physical and chemical properties of this compound are summarized in the table below. These values represent a consensus from established chemical data sources and provide a baseline for laboratory work.

| Property | Value | Source(s) |

| Boiling Point | 189 °C | [1] |

| Density | 0.99 g/mL (at 25 °C) | |

| Molecular Formula | C₄H₅NO | [1] |

| Molecular Weight | 83.09 g/mol | |

| Appearance | Clear to slightly yellow liquid | [1] |

| CAS Number | 60838-50-8 | |

| Refractive Index | n20/D 1.455 | |

| Flash Point | 76 °C (168.8 °F) - Closed Cup |

Molecular Structure and Isomerism

This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the carbon-carbon double bond. The IUPAC name for the trans isomer is (E)-3-methoxyprop-2-enenitrile. Commercial products are often supplied as a mixture of these isomers.

Caption: 2D Chemical Structure of this compound.

Experimental Protocol: Boiling Point Determination

Principle and Method Selection

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2][3] For determining the boiling point of small-volume samples like this compound, the Thiele tube method is highly effective. It requires minimal material, provides uniform heating through convection currents, and yields accurate results.[2]

Apparatus and Reagents

-

Thiele tube

-

High-temperature resistant mineral oil or silicone oil

-

Calibrated thermometer (-10 to 250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Laboratory stand and clamp

-

This compound sample (~0.5 mL)

-

Barometer

Step-by-Step Methodology

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[4]

-

Apparatus Assembly: Securely attach the test tube to the calibrated thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer-test tube assembly into the Thiele tube, ensuring the sample is positioned below the upper arm of the tube. The heating oil should cover the sample but the rubber band must remain above the oil level to prevent degradation.[2]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[2] The design of the tube promotes natural convection, ensuring the oil and sample are heated uniformly.

-

Observation: As the temperature rises, dissolved air will first escape from the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[2]

-

Pressure Correction: Record the ambient atmospheric pressure from a barometer. Since boiling points are pressure-dependent, this value is crucial for standardizing the result.[3]

Experimental Protocol: Density Determination

Principle and Method Selection

Density is an intrinsic physical property defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of the liquid. The use of a calibrated pycnometer minimizes volumetric errors, making it a gold standard for laboratory measurements.[5]

Apparatus and Reagents

-

Calibrated pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath (set to 25.0 °C ± 0.1 °C)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for rinsing and drying)

-

Lint-free tissues

Step-by-Step Methodology

-

Pycnometer Calibration (Volume Determination):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with distilled water that has been equilibrated to 25.0 °C. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature bath at 25.0 °C for 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Calculate the exact volume of the pycnometer (V) using the known density of water (ρ_water) at 25.0 °C (~0.99704 g/mL): V = (m₂ - m₁) / ρ_water

-

-

Density Measurement of this compound:

-

Ensure the pycnometer is clean and completely dry. A rinse with acetone followed by gentle air drying is effective.

-

Weigh the empty, dry pycnometer again to confirm the mass m₁.

-

Fill the pycnometer with the this compound sample.

-

Insert the stopper and allow the sample to equilibrate in the constant temperature bath at 25.0 °C for 20 minutes.

-

Remove the pycnometer, meticulously dry the exterior, and weigh it. Record this mass as m₃.

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

-

Calculation of Density:

-

Calculate the density of this compound (ρ_sample) at 25.0 °C using the calibrated volume: ρ_sample = m_sample / V

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources. It is classified as a combustible liquid.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water. Seek immediate medical attention following any significant exposure.

Conclusion

The physical properties of this compound, particularly its boiling point of 189 °C and density of 0.99 g/mL at 25 °C, are well-defined parameters essential for its application in scientific research and pharmaceutical development. The experimental protocols detailed in this guide—the Thiele tube method for boiling point and the pycnometer method for density—provide reliable and precise means for verifying these values. Adherence to these rigorous methodologies and strict safety protocols ensures both the quality of scientific outcomes and the safety of laboratory personnel.

References

- Determination of Boiling Point (B.P). Vijay Nazare Chemistry.

- This compound: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks.

- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.

- DETERMINATION OF BOILING POINTS. Science Resource Center.

- 3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies.

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.

- Density determination by pycnometer. Palacký University Olomouc.

- Specialized test procedure—Procedure for density determination. Measurement Canada.

- Pycnometer. University of Utah Chemical Engineering.

- DENSITY DETERMINATION BY PYCNOMETER. Constantine the Philosopher University in Nitra.

- This compound, mixture of isomers. Sigma-Aldrich.

- This compound PubChem CID 5324713. National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. che.utah.edu [che.utah.edu]

- 6. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Definitive Stereochemical Assignment of 3-Methoxyacrylonitrile: A Multi-technique Approach to Cis and Trans Isomer Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The geometric isomerism of 3-methoxyacrylonitrile dictates its three-dimensional structure, influencing its reactivity, physical properties, and potential role as a synthetic intermediate. A definitive and unambiguous assignment of the cis (Z) and trans (E) configuration is therefore paramount for reproducible and controlled chemical synthesis and development. This guide provides a comprehensive, field-proven framework for the identification and differentiation of these isomers. We will move beyond simple data reporting to explain the underlying causality of the observed spectroscopic and chromatographic differences. The protocols described herein are designed as self-validating systems, ensuring researchers can achieve accurate and trustworthy stereochemical assignments.

The Foundational Principle: Unraveling Isomerism with Spectroscopy and Chromatography

The core challenge in distinguishing cis and trans isomers of this compound lies in their identical chemical formula (C₄H₅NO) and connectivity. The differentiation must, therefore, rely on analytical techniques sensitive to the spatial arrangement of atoms. The primary methods leveraged for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).

-

NMR Spectroscopy provides the most definitive data through two key parameters: the scalar coupling constant (³J) between vinylic protons, which is governed by the dihedral angle (Karplus relationship), and the Nuclear Overhauser Effect (NOE), which depends on the through-space proximity of protons.[1]

-

IR Spectroscopy distinguishes isomers based on molecular symmetry. The trans isomer possesses a center of symmetry (C₂h point group) that the cis isomer (C₂v point group) lacks, leading to different selection rules for vibrational modes and thus distinct IR absorption patterns.

-

Gas Chromatography separates the isomers based on differences in their physical properties, primarily polarity and boiling point. The more polar cis isomer typically exhibits stronger interactions with a polar stationary phase, leading to a longer retention time.[2]

The logical workflow for isomer identification involves separating the mixture chromatographically and then subjecting the isolated fractions to spectroscopic analysis for unequivocal structural confirmation.

Caption: Experimental workflow for isomer separation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the cornerstone of isomer identification. A combination of ¹H, ¹³C, and 2D NMR experiments provides a multi-layered, self-validating dataset.

¹H NMR: The Power of the Coupling Constant

The most direct indicator of stereochemistry in the ¹H NMR spectrum is the vicinal coupling constant (³JHH) between the two vinylic protons (Hₐ and Hᵦ). This value is dictated by the dihedral angle between the C-H bonds.

-

Trans Isomer: The protons are anti-periplanar (180° dihedral angle), resulting in maximal orbital overlap and a large coupling constant, typically in the range of 11-18 Hz.[3][4]

-

Cis Isomer: The protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, typically in the range of 6-15 Hz.[3][4]

This significant and predictable difference allows for an immediate and confident assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy: A Spatial Confirmation

The NOE is a through-space phenomenon where irradiating one proton enhances the signal of another if they are close in proximity (typically < 5 Å).[5] This makes it an ideal tool for confirming cis/trans geometry. A 2D NOESY experiment is the preferred method.[6]

-

Cis Isomer: The vinylic protons are on the same side of the double bond and thus spatially close. A clear cross-peak will be observed between their signals in the NOESY spectrum.

-

Trans Isomer: The vinylic protons are on opposite sides of the double bond, far apart in space. No cross-peak will be observed between them.

Caption: NOE relationship between vinylic protons in cis and trans isomers.

Predicted NMR Data Summary

| Parameter | cis (Z) Isomer (Predicted) | trans (E) Isomer (Predicted) | Causality & Rationale |

| ¹H NMR | |||

| Hₐ (CH-CN) δ (ppm) | ~6.9 - 7.2 | ~7.2 - 7.5 | In the trans isomer, Hₐ is spatially closer to the deshielding methoxy group. |

| Hᵦ (CH-OMe) δ (ppm) | ~5.1 - 5.4 | ~5.3 - 5.6 | In the trans isomer, Hᵦ is cis to the strongly anisotropic nitrile group, causing deshielding. |

| OCH₃ δ (ppm) | ~3.7 - 3.9 | ~3.7 - 3.9 | Minimal difference expected. |

| ³JHₐHᵦ (Hz) | ~6 - 9 | ~12 - 16 | Primary identifier: Based on the Karplus relationship for 0° vs. 180° dihedral angles.[1] |

| ¹³C NMR | |||

| Cₐ (CH-CN) δ (ppm) | ~145 - 150 | ~148 - 153 | Stereochemical environment affects shielding. |

| Cᵦ (CH-OMe) δ (ppm) | ~95 - 100 | ~98 - 103 | Differences arise from steric and electronic effects. |

| CN δ (ppm) | ~116 - 118 | ~117 - 119 | Subtle shifts due to overall electronic differences. |

| OCH₃ δ (ppm) | ~56 - 58 | ~56 - 58 | Minimal difference expected. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated isomer fraction in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a spectrometer (≥400 MHz recommended for good resolution).

-

Ensure the spectral width covers the expected range (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1.

-

Process the data with a line broadening of ~0.3 Hz to resolve coupling constants accurately.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NOESY Acquisition:

-

Set up a standard 2D NOESY experiment.

-

Use a mixing time (tmix) appropriate for a small molecule, typically in the range of 500-800 ms.

-

Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

-

Process the 2D data and analyze the cross-peaks. Look for the critical Hₐ-Hᵦ correlation to confirm the cis isomer.

-

Gas Chromatography (GC): The Separation Engine

GC is the ideal technique for physically separating the cis and trans isomers prior to spectroscopic identification. The separation is based on the difference in polarity between the two molecules. The cis isomer has a net dipole moment, making it more polar than the trans isomer, whose bond dipoles tend to cancel out.

Methodological Causality

-

Stationary Phase Choice: A mid-to-high polarity column is required. A stationary phase containing cyanopropyl groups (e.g., DB-225, SP-2340) is an excellent choice. The polar nitrile groups in the stationary phase will interact more strongly with the more polar cis isomer via dipole-dipole interactions, increasing its retention time.

-

Elution Order: On a polar column, the less polar trans isomer will elute first, followed by the more polar cis isomer.

Experimental Protocol: GC-MS Analysis

-

Instrument Setup:

-

GC Column: Use a high-polarity capillary column (e.g., Agilent DB-225ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at a low temperature (e.g., 50 °C) for 2 minutes, then ramp at 5-10 °C/min to a final temperature of 180 °C. Hold for 5 minutes. This program provides good separation for volatile nitriles.[9]

-

MS Detector: (If used for confirmation) Set the transfer line to 250 °C and the ion source to 230 °C. Scan from m/z 40 to 150.

-

-

Sample Preparation: Prepare a dilute solution of the isomer mixture (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection & Analysis: Inject 1 µL of the sample and acquire the chromatogram. The two isomers should appear as two distinct, well-resolved peaks.

-

Note: While the mass spectra of the two isomers are expected to be very similar, GC provides the crucial separation needed for collecting pure fractions for NMR analysis.

-

Infrared (IR) Spectroscopy: The Symmetry Fingerprint

FT-IR spectroscopy provides a rapid method for distinguishing the isomers based on differences in their vibrational modes, which are dictated by molecular symmetry.

-

Cis Isomer (C₂v symmetry): Lacks a center of inversion. More vibrational modes are IR-active, potentially leading to a more complex spectrum.

-

Trans Isomer (C₂h symmetry): Possesses a center of inversion. The rule of mutual exclusion applies, meaning vibrational modes that are Raman active are IR inactive, and vice-versa. This often results in a simpler IR spectrum compared to the cis isomer.

Key diagnostic regions include:

-

C=C Stretch: Around 1620-1650 cm⁻¹.

-

C≡N Stretch: A strong, sharp peak around 2220-2240 cm⁻¹.

-

C-H Out-of-Plane Bending: This region is highly diagnostic for alkene substitution. The trans isomer typically shows a strong, characteristic band around 960-980 cm⁻¹, while the cis isomer shows a band around 675-730 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Notes |

| C≡N Stretch | ~2230 | Strong and sharp in both isomers. Position may shift slightly. |

| C=C Stretch | ~1640 | May be weaker or absent in the highly symmetric trans isomer. |

| C-O Stretch | ~1250 | Present in both. |

| C-H Out-of-Plane Bend | ~970 (trans), ~700 (cis) | Key diagnostic region for confirmation. |

Conclusion: A Self-Validating, Multi-Faceted Approach

The definitive identification of cis and trans this compound is not reliant on a single measurement but on a constellation of corroborating evidence. The large difference in the vinylic ³JHH coupling constant provides the primary assignment. This assignment is then unequivocally confirmed by the presence or absence of a cross-peak in a 2D NOESY spectrum. Chromatographic separation on a polar GC column provides the physical means to isolate the isomers and validates their polarity difference. Finally, IR spectroscopy offers a rapid, symmetry-based fingerprint to complete the structural dossier. By following this multi-technique, causality-driven approach, researchers can ensure the scientific integrity of their stereochemical assignments.

References

- Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.

- Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.

- Glauninger, H., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(9), 621.

- Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103.

- Marinov, M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 122.

- NIST. (n.d.). Methylacrylonitrile. In NIST Chemistry WebBook.

- Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. UC Irvine, Organic Spectroscopy.

- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). FT-IR spectra of Acrylonitrile.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Szafraniec, J., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Journal of Chromatographic Science, 52(8), 835–842.

- University College London. (n.d.). Nuclear Overhauser Effect (NOE).

- Various Authors. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.

- Wikipedia. (n.d.). Nuclear Overhauser effect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 7. Acrylonitrile(107-13-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The Analytical Lens: A Technical Guide to the Spectral Analysis of 3-Methoxyacrylonitrile

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. It is the bedrock upon which all subsequent research and development is built. This guide is crafted for the discerning scientist, researcher, and drug development professional who understands that mastery of analytical techniques is not merely a procedural task but a fundamental aspect of scientific integrity. We move beyond rote methodologies to explore the "why" behind the "how," providing a cohesive narrative on the spectral analysis of 3-Methoxyacrylonitrile. This molecule, with its combination of an electron-rich enol ether system and an electron-withdrawing nitrile group, presents a compelling case study for the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our exploration will be grounded in field-proven insights, ensuring that the protocols and interpretations detailed herein are not just theoretically sound but practically robust.

Introduction to this compound: Structure and Isomerism

This compound (C₄H₅NO) is a versatile organic compound featuring a methoxy group and a nitrile group attached to a carbon-carbon double bond.[1][2] This arrangement of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) isomers. The stereochemistry of the molecule can significantly influence its reactivity and biological activity, making the differentiation between these isomers a critical analytical task. Spectroscopic techniques are the most powerful tools for this purpose.

Caption: Geometric isomers of this compound.

¹H NMR Spectral Analysis: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can piece together the molecular structure.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for protons in a small molecule.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to capture all proton signals.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methoxy protons, and the two vinylic protons. The chemical shifts and coupling constants will be diagnostic for the specific isomer.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.6 - 3.9 | Singlet (s) | - | 3H |

| =CH-CN | 4.0 - 4.5 | Doublet (d) | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz | 1H |

| =CH-O | 6.5 - 7.5 | Doublet (d) | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz | 1H |

Causality Behind the Spectral Features:

-

-OCH₃ Protons: These protons are in a relatively shielded environment, appearing as a singlet in the upfield region of the spectrum.

-

Vinylic Protons: The two protons on the double bond are in different chemical environments and will therefore have different chemical shifts. They will appear as doublets due to coupling with each other. The magnitude of the coupling constant (J) is highly dependent on the dihedral angle between the two protons. For the trans isomer, the protons are anti-periplanar, resulting in a larger coupling constant (typically 12-18 Hz). For the cis isomer, the protons are syn-periplanar, leading to a smaller coupling constant (typically 6-12 Hz).[3][4] This difference in J-coupling is the most definitive way to assign the stereochemistry of the double bond using ¹H NMR. The proton attached to the carbon bearing the nitrile group is expected to be more shielded (further upfield) than the proton attached to the carbon bearing the methoxy group due to the anisotropic effect of the nitrile and the electron-donating nature of the methoxy group.

Caption: ¹H-¹H coupling in this compound.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires slightly different parameters than ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Step-by-Step Methodology:

-

Sample Preparation: A more concentrated sample is often beneficial. Use 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrumental Parameters (Example for a 100 MHz ¹³C Spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets.

-

Number of Scans: A larger number of scans (e.g., 256 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

Spectral Width (sw): A spectral width of 200-240 ppm is sufficient to cover the range of organic carbon chemical shifts.

-

Data Interpretation and Structural Confirmation

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each unique carbon atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 60 |

| =C H-CN | 90 - 100 |

| -C≡N | 115 - 120 |

| =C H-O | 150 - 160 |

Causality Behind the Spectral Features:

-

-OCH₃ Carbon: This aliphatic carbon is the most shielded and appears at the highest field (lowest ppm value).[5][6][7]

-

=CH-CN Carbon: This vinylic carbon is shielded by the adjacent methoxy group and appears at a relatively high field for an sp² carbon.

-

-C≡N Carbon: The nitrile carbon appears in the characteristic region for sp-hybridized carbons.[8]

-

=CH-O Carbon: This vinylic carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom, causing it to appear at the lowest field (highest ppm value).

Infrared (IR) Spectral Analysis: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids like this compound, as it requires minimal sample preparation.[9][10][11][12]

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Sources

- 1. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, mixture of isomers 60838-50-8 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. tuitiontube.com [tuitiontube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 12. jascoinc.com [jascoinc.com]

A Comprehensive Theoretical and Spectroscopic Investigation of 3-Methoxyacrylonitrile: Unveiling its Electronic Structure and Reactivity

This technical guide provides a detailed framework for the theoretical and experimental characterization of 3-methoxyacrylonitrile. It is designed for researchers, computational chemists, and professionals in drug development who are interested in understanding the molecular properties of this important synthetic intermediate. This document outlines a comprehensive approach using computational chemistry, alongside spectroscopic validation, to elucidate the electronic structure, vibrational modes, and potential reactivity of this compound.

Introduction: The Significance of this compound

This compound (C₄H₅NO) is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active substances.[1][2] Notably, it is a precursor in the production of 5-amino-1-hydroxyethylpyrazole, which is used in the synthesis of the cephalosporin antibiotic, cefoselis sulfate.[1][3] The molecule exists as a mixture of (E) and (Z) isomers, which can influence its reactivity and spectroscopic signature. A thorough understanding of its electronic structure is paramount for optimizing reaction conditions and designing novel synthetic pathways.

This guide details a systematic approach to characterize this compound using a synergistic combination of in silico theoretical calculations and experimental spectroscopic methods. The primary objectives are to:

-

Determine the optimized molecular geometries of the (E) and (Z) isomers.

-

Analyze the vibrational spectra to assign key functional group frequencies.

-

Investigate the electronic properties, including frontier molecular orbitals and molecular electrostatic potential, to predict reactivity.

-

Provide a validated and reproducible methodology for the comprehensive study of this and similar nitrile-containing organic molecules.

Theoretical Framework: A Computational Approach

Density Functional Theory (DFT) is a robust quantum chemical method that offers a favorable balance between computational cost and accuracy for studying the electronic structure of organic molecules.[4] We will employ DFT to calculate the molecular properties of this compound.

Computational Workflow

The proposed computational workflow is designed to provide a comprehensive understanding of the molecule's properties. The process begins with geometry optimization and proceeds through frequency analysis, electronic structure analysis, and finally, the prediction of spectroscopic properties.

Sources

A Legacy of Synthesis: Charting the Historical Development of 3-Methoxyacrylonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyacrylonitrile, a deceptively simple vinyl ether, holds significant importance as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the production of vital therapeutic agents, including the cephalosporin antibiotic cefoselis sulfate.[1][2] The molecule's value lies in its unique combination of functional groups: a nucleophilic methoxy group, an electron-withdrawing nitrile, and a reactive carbon-carbon double bond, offering multiple avenues for chemical transformation. This guide provides a comprehensive historical review of the synthetic strategies developed for this compound, offering field-proven insights into the chemical logic and experimental evolution that have shaped its production. By understanding the chronological development of these methods, from early concepts to more refined industrial processes, researchers can gain a deeper appreciation for the chemical causality behind experimental design and better navigate the challenges of contemporary synthetic chemistry.

Early Strategies: Building from the Ground Up via Acetal Intermediates

The initial approaches to synthesizing substituted acrylonitriles often relied on the construction of a three-carbon backbone followed by functional group manipulation. A prominent historical pathway to this compound involves the formation and subsequent elimination of a key intermediate: 3,3-dimethoxypropionitrile, the dimethyl acetal of cyanoacetaldehyde. This strategy elegantly circumvents the direct handling of the unstable cyanoacetaldehyde.

The Logic of the Acetal Approach

The decision to proceed through an acetal intermediate is rooted in sound chemical principles. Cyanoacetaldehyde is prone to self-condensation and polymerization due to the presence of both a reactive aldehyde and an acidic α-proton adjacent to the nitrile. Converting the aldehyde to its dimethyl acetal, 3,3-dimethoxypropionitrile, effectively protects this reactive site, rendering the molecule stable for storage, purification, and further manipulation. The final step, a controlled elimination of one equivalent of methanol, then unmasks the desired enol ether functionality. This protection-deprotection/elimination sequence represents a classic and robust strategy in organic synthesis.

Pathway I: Acetal Formation from Acrylonitrile followed by Elimination

A significant advancement in this area involved the direct synthesis of the acetal intermediate from inexpensive, readily available starting materials: acrylonitrile and methanol. This method leverages an oxidative process to form the acetal in one step.

Caption: Oxidative acetalization of acrylonitrile followed by elimination.

A notable example of this approach is described in a process utilizing a palladium-copper catalyst system in supercritical carbon dioxide.[3] While modern, the underlying transformation is historically significant.

Experimental Protocol: Synthesis of 3,3-Dimethoxypropionitrile (Representative) [3]

-

Reactor Charging: A high-pressure autoclave is charged with PdCl₂, FeCl₃, acrylonitrile, and anhydrous methanol.

-

Pressurization: The reactor is pressurized with oxygen and supercritical carbon dioxide.

-

Reaction: The mixture is heated (e.g., to 40°C) and stirred for an extended period (e.g., 20 hours).

-

Work-up: After cooling and depressurization, the product mixture is typically purified by distillation or chromatography to isolate 3,3-dimethoxypropionitrile.

Table 1: Representative Conditions for Acrylonitrile Oxidative Acetalization

| Parameter | Value | Reference |

| Catalyst | PdCl₂(MeCN)₂/CuCl₂ | [3] |

| Solvent/Medium | Supercritical CO₂ | [3] |

| Reactants | Acrylonitrile, Methanol, O₂ | [3] |

| Temperature | 40 - 60 °C | [3] |

| Pressure | ~13 MPa (CO₂) + ~1 MPa (O₂) | [3] |

| Yield (Acetal) | up to 87.5% | [3] |

The subsequent elimination of methanol from 3,3-dimethoxypropionitrile to yield this compound is typically achieved under acidic or basic conditions, a standard method for converting acetals to enol ethers.[4][5]

Experimental Protocol: Elimination of Methanol from 3,3-Dimethoxypropionitrile (General)

-

Reaction Setup: 3,3-Dimethoxypropionitrile is dissolved in a suitable high-boiling solvent.

-

Catalyst Addition: A catalytic amount of a strong, non-volatile acid (e.g., p-toluenesulfonic acid) or a strong base is added.

-

Distillation: The mixture is heated, and methanol is selectively removed by distillation as it forms, driving the equilibrium towards the enol ether product.

-

Purification: The remaining mixture is cooled and purified, typically by vacuum distillation, to yield this compound.

The Claisen Condensation Route: Building from C2 + C1 Fragments

An alternative and historically fundamental approach is analogous to the Claisen condensation, a cornerstone of carbon-carbon bond formation. This strategy involves the reaction of a compound with an acidic α-proton (acetonitrile) with a formic acid derivative, followed by trapping of the resulting enolate.

The Chemical Rationale

Acetonitrile, while not strongly acidic, can be deprotonated by a strong base to form a nucleophilic carbanion. This carbanion can then attack an electrophilic carbonyl carbon, such as that in a formic acid ester (e.g., methyl formate). The initial product is the sodium salt of 3-hydroxyacrylonitrile (cyanoacetaldehyde enolate). This intermediate is not isolated but is directly alkylated in a subsequent step. Using a methylating agent like dimethyl sulfate or methyl iodide yields the desired this compound. This two-step, one-pot sequence is an efficient method for constructing the β-alkoxyacrylonitrile scaffold.

Caption: Synthesis via Claisen-type condensation and O-methylation.

This general principle is outlined in patent literature describing the synthesis of β-alkoxyacrylonitriles.[6]

Experimental Protocol: Synthesis via Claisen Condensation (General)

-

Enolate Formation: A solution of sodium methoxide in an inert solvent (e.g., ether or THF) is prepared. Acetonitrile and methyl formate are added, often at reduced temperatures, and the mixture is stirred to form the sodium salt of 3-hydroxyacrylonitrile.

-

Methylation: A methylating agent, such as dimethyl sulfate, is added to the suspension of the enolate salt. The reaction is typically exothermic and may require cooling.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched (e.g., with water), and the product is extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation to afford this compound.

Modern and Alternative Approaches

While the aforementioned routes represent the foundational chemistry for producing this compound, other methods, reflecting the broader evolution of organic synthesis, are also pertinent to a comprehensive review.

Direct Formylation and Alkylation

A more contemporary variation involves the reaction of nitriles with carbon monoxide and metal alcoholates at elevated pressure, followed by alkylation. A 1983 patent describes reacting acetonitrile with carbon monoxide and sodium ethoxide, followed by reaction with ethyl chloride, to produce 3-ethoxyacrylonitrile.[7] Adapting this for the methoxy derivative is a logical extension. This method essentially combines the formylation and alkylation steps into a more streamlined process, though it requires specialized high-pressure equipment.

Table 2: Comparison of Key Historical Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Intermediates | Core Transformation(s) | Advantages | Historical Disadvantages |

| Acetal Elimination | Acrylonitrile, Methanol | 3,3-Dimethoxypropionitrile | Oxidation, Elimination | Uses cheap feedstocks; stable intermediate. | May require harsh elimination conditions; multi-step. |

| Claisen Condensation | Acetonitrile, Methyl Formate | Sodium cyanoacetaldehyde enolate | Condensation, O-Alkylation | Good C-C bond formation; one-pot potential. | Requires strong base; handling of toxic alkylating agents. |

| CO Formylation | Acetonitrile, CO, Methanol | α-Formyl sodium salt | Carbonylation, O-Alkylation | High atom economy. | Requires high-pressure equipment; safety concerns. |

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. The historical pathways, primarily revolving around the acetal elimination and Claisen-type condensation routes, demonstrate a classic application of fundamental reaction principles: the use of protecting groups to manage reactive functionalities and the strategic formation of carbon-carbon bonds. These methods underscore a deep understanding of chemical reactivity and a practical approach to constructing valuable molecules from simple, accessible precursors. While modern techniques continue to refine efficiency and safety, the foundational logic established by these earlier synthetic designs remains as relevant today as it was decades ago, providing an essential knowledge base for chemists engaged in the synthesis of complex molecular targets.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2025). This compound: Properties, Applications, and Synthesis.

- Favorsky, A. E., & Shostakovsky, M. F. (2025). Development of Vinyl Ether Synthesis. Innovative: International Multi-disciplinary Journal of Applied Technology, 3(2), 47-51.

- Sigma-Aldrich. (n.d.). This compound, mixture of isomers.

- Winternheimer, D. (2010). Methods for Vinyl Ether Synthesis. Who we serve.

- Obora, Y., & Ishii, Y. (2005). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 82, 55.

- Dynamit Nobel Aktiengesellschaft. (1982). Method of preparing β-alkoxyacrlonitriles. U.S. Patent 4,319,024.

- Xiandai Chem Inst. (2000). Noval process for synthesizing 3,3-dialkoxyl propionitrile. CN1243121A.

- Mukaiyama, T. (1973). A new type of aldol reaction. Chemistry Letters, 2(10), 1011-1014. (Note: While not directly cited in the text, this is a foundational reference for the Mukaiyama aldol reaction mentioned in the search results).

- Pichavant, F., et al. (2010). Synthesis of new functional vinyl ethers by transetherification catalyzed by a palladium (II) complex. Journal of Molecular Catalysis A: Chemical, 325(1-2), 1-6. (Note: This is representative of modern transetherification methods mentioned in search result[8]).

- Mackenzie, C. A., & Stocker, J. H. (1988). General method for the synthesis of enol ethers (vinyl ethers) from acetals. The Journal of Organic Chemistry, 53(11), 2655–2657.

- Huels Troisdorf AG. (1983). Method for the preparation of 3-alkoxy-acrylonitriles. EP0087585A1.

- Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 191-194.

Sources

- 1. Vinyl Ether | Encyclopedia MDPI [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US4319024A - Method of preparing β-alkoxyacrlonitriles - Google Patents [patents.google.com]

- 7. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-Methoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxyacrylonitrile (CH₃OCH=CHCN) is a versatile bifunctional organic molecule that holds significant value as a building block in modern synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development.[1] Its chemical behavior is dictated by the unique electronic interplay between an electron-donating methoxy group and an electron-withdrawing nitrile group, bridged by a carbon-carbon double bond. This guide provides a detailed exploration of the chemical reactivity of the nitrile functionality within this molecular framework. It delves into the mechanistic underpinnings of its reactions, offers field-proven experimental insights, and presents detailed protocols for its transformation, with a focus on its application in the synthesis of valuable chemical intermediates.

The Unique Electronic Profile of this compound: A Tale of Two Functional Groups

To comprehend the reactivity of the nitrile group in this compound, one must first appreciate the molecule's distinct electronic architecture. The system is a classic example of a "push-pull" alkene, where the methoxy group (-OCH₃) acts as a powerful electron-donating group through resonance (+R effect), while the nitrile group (-C≡N) is a potent electron-withdrawing group through both resonance (-R) and inductive (-I) effects.[2]

This electronic push-pull mechanism polarizes the entire molecule, creating distinct regions of high and low electron density. The methoxy group enriches the β-carbon (the carbon atom it is attached to), while the nitrile group depletes electron density from the α-carbon and the nitrile carbon itself. This polarization is the fundamental driver of the molecule's reactivity, making the nitrile carbon a prime target for nucleophilic attack and activating the α,β-unsaturated system for conjugate additions.

Caption: Resonance forms illustrating electron delocalization.

Key Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60838-50-8 | [3] |

| Molecular Formula | C₄H₅NO | [3][4] |

| Molecular Weight | 83.09 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Density | ~0.99 g/mL at 25 °C | [5] |

| Boiling Point | 189 °C | [1][5][6] |

| Flash Point | 76 °C (169 °F) | [5][6] |

| Refractive Index | n20/D 1.455 | [5] |

Table 2: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

| H302 | Harmful if swallowed.[3] | |

| H312 | Harmful in contact with skin.[3] | |

| H332 | Harmful if inhaled.[3] | |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] |

Handling Protocol: Due to its hazardous nature, this compound must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[9] Store in a tightly closed container in a cool, dry place away from ignition sources.[7]

Core Reactivity of the Nitrile Group

The electrophilic carbon atom of the nitrile group is a key reactive center, susceptible to attack by a wide range of nucleophiles.[2][10] This reactivity is the cornerstone of its utility in synthesis.

Nucleophilic Addition Reactions

Nucleophilic addition to the C≡N triple bond is a fundamental transformation.[11] The initial addition breaks one of the π-bonds, forming an intermediate imine anion, which can then be protonated or undergo further reaction.[10][12]

Caption: General mechanism of nucleophilic addition to a nitrile.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[2][12] This reaction is fundamental for converting the nitrile, often introduced as a stable cyanide equivalent, into a different functional group.

-

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[2] The reaction involves the successive addition of two hydride equivalents.[12]

-

Addition of Organometallics: Grignard reagents or organolithiums add to the nitrile carbon to form an imine anion, which upon acidic workup, hydrolyzes to a ketone.[2][10] This provides a powerful method for carbon-carbon bond formation.

Cycloaddition Reactions

The nitrile group can act as a 2π component (a dipolarophile) in 1,3-dipolar cycloaddition reactions.[13] This is a highly efficient method for constructing five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. While specific examples for this compound are specialized, the principle is broadly applicable to α,β-unsaturated nitriles.

Application in Heterocyclic Synthesis: The Gateway to Pyrazoles

A significant industrial and academic application of this compound is its use in the synthesis of substituted pyrazoles.[1][5] For instance, it is a key precursor for 5-amino-1-hydroxyethylpyrazole, an important intermediate in the synthesis of the cephalosporin antibiotic, cefoselis sulfate.[1]

The reaction typically involves condensation with a substituted hydrazine. The nucleophilic hydrazine attacks the electrophilic centers of this compound, leading to a cyclization-elimination cascade that efficiently yields the pyrazole core.

Caption: Synthetic workflow for pyrazole formation.

Experimental Protocol: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole

This protocol is a representative example adapted from general procedures for pyrazole synthesis from β-alkoxyacrylonitriles.

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydrazinyl)ethanol (1.0 eq.) and ethanol (5 mL per mmol of hydrazine).

-

Reagent Addition: While stirring, add this compound (1.05 eq.) to the solution at room temperature. The addition may be slightly exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Purification: The resulting crude residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-amino-1-(2-hydroxyethyl)pyrazole.

Conclusion

The nitrile group in this compound is not an isolated entity but a reactive center whose behavior is profoundly modulated by the adjacent methoxy-vinyl system. The inherent electrophilicity of the nitrile carbon, amplified by the conjugated system, makes it a reliable site for nucleophilic and cycloaddition reactions. Its strategic application in the synthesis of complex heterocycles, such as pyrazoles, underscores its importance as a valuable synthon for the pharmaceutical and fine chemical industries.[1][] A deep understanding of its electronic properties and reaction mechanisms is essential for any scientist aiming to leverage this potent building block in drug discovery and development.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5324713, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties, Applications, and Synthesis.

- Wikipedia. (n.d.). Methacrylonitrile.

- Chemdad Co., Ltd. (n.d.). This compound.

- ChemBK. (2024). This compound.

- Liu, H., & Bent, B. E. (1998). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry B, 102(40), 7847-7856.

- ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

- Al-Ghorbani, M., et al. (2023). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 13(1), 8863.

- Wikipedia. (n.d.). Nucleophilic addition.

- LibreTexts Chemistry. (2023). Reactivity of Nitriles.

- National Institutes of Health (NIH). (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.

- University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones.

- O'Malley, D. (n.d.). The [3+2] Cycloaddition Reaction. Lecture Notes. Available at: [Link] (Note: This is a general reference on cycloadditions).

- LibreTexts Chemistry. (2025). Chemistry of Nitriles.

- Organic Letters. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. 15(15), 3750-3753.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Market Publishers. (n.d.). This compound Chemical Report & Database.

- LibreTexts Chemistry. (2023). Cycloaddition Reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Methoxyacrylonitrile for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 3-Methoxyacrylonitrile, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, supplier landscape, quality control considerations, and practical applications. Our focus is on providing actionable insights and robust methodologies to support your research and development endeavors.

Introduction to this compound: A Key Pharmaceutical Building Block

This compound (CAS No. 60838-50-8), also known as 3-methoxy-2-propenenitrile, is a colorless to slightly yellow liquid with the chemical formula C₄H₅NO.[1][2] It is a versatile chemical intermediate, most notably utilized in the synthesis of cephalosporin antibiotics.[1][2] Its bifunctional nature, possessing both a nitrile and a methoxy-activated alkene, makes it a valuable synthon for the construction of various heterocyclic compounds.